
3-methyl-7-(2-methylallyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the purine family, which is characterized by a fused pyrimidine and imidazole ring. Purine derivatives have been extensively studied for their biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
Purine derivatives are typically synthesized through various methods, including condensation reactions that form the purine ring system. For example, derivatives similar to the target compound can be synthesized from substituted purines by introducing specific substituents at desired positions using protective groups or direct functionalization techniques (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives, including substituents like morpholinoethylthio groups, influences their chemical reactivity and physical properties. Crystal structure analysis often reveals the geometry of the purine core and substituent orientations, which are critical for understanding the compound's interaction with biological targets (Karczmarzyk et al., 1997).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including alkylation, arylation, and nucleophilic substitution, which allow for further derivatization and modification of the purine core. The presence of a morpholinoethylthio group may introduce additional reactivity, such as sulfur-based reactions (Yancheva et al., 2012).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The crystal structure of related compounds, such as 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, has been studied to understand the typical geometry of purine fused-ring systems and the conformation of aminoalkyl side chains in theophylline derivatives (Karczmarzyk & Pawłowski, 1997).
Pharmaceutical Applications
- Some derivatives, such as 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, have shown potential in cardiovascular research, particularly for their antiarrhythmic and hypotensive activity, as well as their interaction with alpha-adrenoreceptors (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Material Synthesis
- The synthesis of morpholine derivatives, including those related to the compound , has been studied for developing new materials. For instance, the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents has been explored (Klose, Reese, & Song, 1997).
Polymerization and Chemical Reactions
- Studies have examined the ring-opening polymerization of morpholine-2,5-dione derivatives, investigating how various metal catalysts affect the process and characterizing the resulting products. This has implications for developing new polymer materials (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).
Synthesis of Organic Compounds
- Research has been conducted on synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, which is relevant for developing new organic compounds and materials (Yin, Wang, Chen, Gao, Wu, & Pan, 2008).
Chemical Interaction Studies
- Studies on the interactions in pharmaceutically relevant polymorphs of methylxanthines (including caffeine, theobromine, and theophylline) have been performed, providing insights into the topology of interactions in these compounds. This research is significant for understanding drug-receptor interactions and molecular recognition (Latosinska, Latosinska, Olejniczak, Seliger, & Zagar, 2014).
Propiedades
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11(2)10-21-12-13(19(3)15(23)18-14(12)22)17-16(21)25-9-6-20-4-7-24-8-5-20/h1,4-10H2,2-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHQTASWHFGVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-methylprop-2-enyl)-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

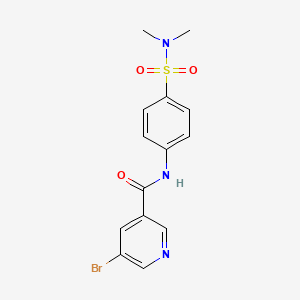
![4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine](/img/structure/B2491308.png)
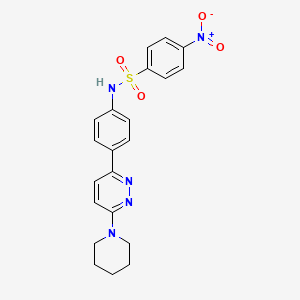
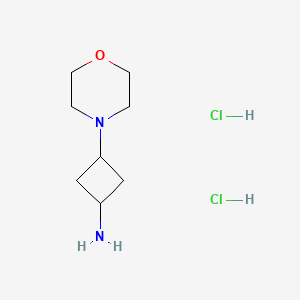
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2491314.png)
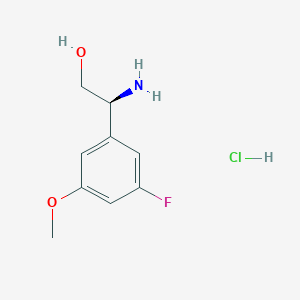
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)
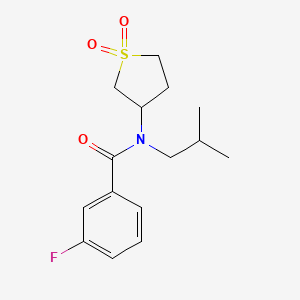
![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)
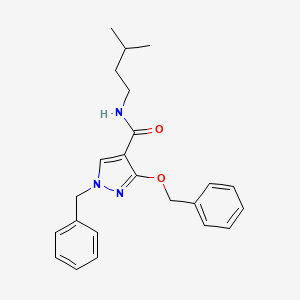
![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate](/img/structure/B2491322.png)

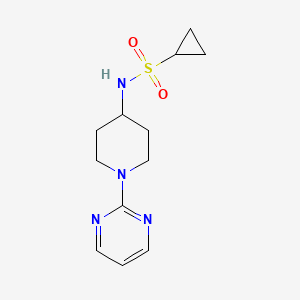
![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)